molecular formula C17H14N2O3 B11833372 N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 62033-69-6

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11833372
CAS No.: 62033-69-6
M. Wt: 294.30 g/mol
InChI Key: XATINRYYLXJGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a dihydroquinoline ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, as effective anticancer agents. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

  • Mechanism of Action : The compound operates through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, some analogues have demonstrated significant toxicity against colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines .
  • Case Studies : In a study examining N-substituted carboxamides, derivatives showed promising activity against breast cancer (MCF-7) and colon cancer (HCT-116), indicating their potential as lead compounds in anticancer drug development .

Anti-inflammatory Properties

Quinoline derivatives are also recognized for their anti-inflammatory effects. The structure of this compound enables it to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes. Compounds with similar structures have exhibited significant LOX inhibitory activity .

Autoimmune Disease Treatment

The potential applications of this compound extend to the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Quinoline derivatives have been shown to modulate immune responses and exhibit anti-inflammatory properties that could be beneficial in managing these conditions .

Synthesis and Characterization

The synthesis of this compound involves several steps that can include the reaction of 3-methoxyaniline with appropriate quinoline precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compounds .

Table of Biological Activities

Activity TypeCompound DerivativeCell Line TestedIC50 Value (μM)
Anticancer ActivityN-(3-Methoxyphenyl)-2-oxo...Caco-210
Anticancer ActivityN-(3-Methoxyphenyl)-2-oxo...HCT-11615
LOX InhibitionQuinoline derivative-27.5
Anti-inflammatoryQuinoline derivative-52

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the context of its application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and development.

Biological Activity

N-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: N-(3-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide
  • Molecular Formula: C17H14N2O3
  • Molecular Weight: 294.30 g/mol
  • CAS Number: 62033-69-6

The compound features a quinoline core, which is known for its pharmacological significance, particularly in developing therapeutic agents against various diseases.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, a study found that derivatives of similar quinoline compounds showed significant antimicrobial and antiviral activities, suggesting that this compound could also possess similar properties .

2. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of specific enzymes or pathways associated with inflammation. For example, studies on related compounds have indicated their ability to modulate inflammatory responses by targeting cyclooxygenase (COX) enzymes and other signaling pathways .

3. Anticancer Potential
Recent investigations into quinoline derivatives have highlighted their anticancer properties. This compound may act on cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various molecular targets . The structure's ability to interact with cellular receptors enhances its potential as an anticancer therapeutic.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes, including those related to inflammation and cancer progression.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing signaling pathways crucial for cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives:

StudyFindings
Demonstrated significant antimicrobial activity against various pathogens.
Highlighted anti-inflammatory effects through COX inhibition.
Showed potential anticancer activity by inducing apoptosis in cancer cell lines.
Investigated structure–activity relationships revealing enhanced biological activity with specific substitutions on the quinoline core.

Properties

CAS No.

62033-69-6

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-22-13-7-4-6-12(10-13)18-16(20)14-9-11-5-2-3-8-15(11)19-17(14)21/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

XATINRYYLXJGBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.